molecular formula C20H21ClN2O2 B3806280 (3-chlorophenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone

(3-chlorophenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone

Cat. No. B3806280
M. Wt: 356.8 g/mol
InChI Key: NNGDMFPDRLHLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorophenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that is used in the synthesis of other compounds, and it also has several biological properties that make it useful in scientific research.

Mechanism of Action

The mechanism of action of (3-chlorophenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in biological processes. It may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
(3-chlorophenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and pain. It also has anticonvulsant and antidepressant properties. Additionally, it has been shown to have anxiolytic effects, meaning it can reduce anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using (3-chlorophenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone in lab experiments include its ability to selectively target specific biological processes and its relatively low toxicity. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving (3-chlorophenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone. These include exploring its potential as a treatment for various diseases, such as epilepsy and depression. It could also be used in the development of new drugs that target specific biological processes. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific receptors in the body.

Scientific Research Applications

(3-chlorophenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone has several potential applications in scientific research. It is used as a starting material in the synthesis of other compounds that have biological activity. It is also used in the development of new drugs that target specific biological processes.

properties

IUPAC Name

1-[3-(3-chlorobenzoyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-18-5-1-3-16(13-18)20(25)17-4-2-12-23(14-17)19(24)7-6-15-8-10-22-11-9-15/h1,3,5,8-11,13,17H,2,4,6-7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGDMFPDRLHLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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